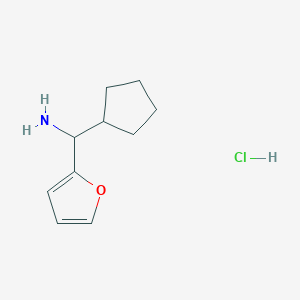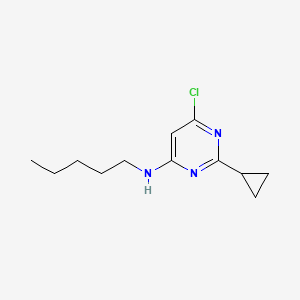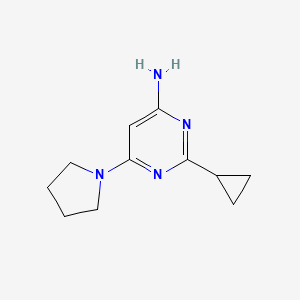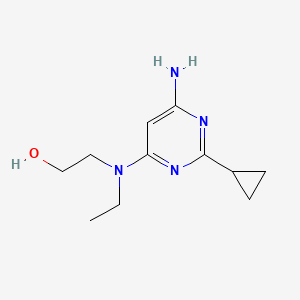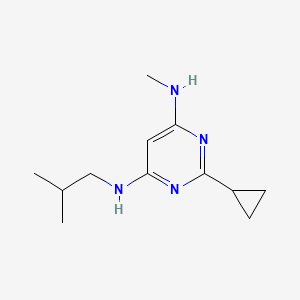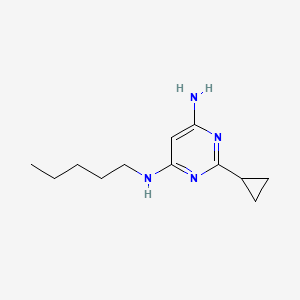![molecular formula C10H10BrN3O B1471693 [1-(4-Brom-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1513822-88-2](/img/structure/B1471693.png)
[1-(4-Brom-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Übersicht
Beschreibung
The compound “[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol” is a complex organic molecule. It contains a 1,2,3-triazole ring, which is a type of heterocyclic compound. The triazole ring is attached to a methanol group and a bromo-methylphenyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the 1,2,3-triazole ring and the bromo-methylphenyl group. The bromine atom would likely add significant weight to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the 1,2,3-triazole ring, which can participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the bromine atom might increase its density and boiling point .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung kann als wichtiges Zwischenprodukt für die organische Synthese dienen . Sie kann bei der Herstellung verschiedener anderer Verbindungen verwendet werden und trägt so zur Vielfalt und Komplexität der organischen Chemie bei.
Agrochemische Anwendungen
Im Bereich der Agrochemie kann diese Verbindung als Zwischenprodukt bei der Synthese verschiedener Agrochemikalien verwendet werden . Dazu gehören Pestizide, Herbizide und andere in der Landwirtschaft eingesetzte Chemikalien.
Pharmazeutische Anwendungen
Die Verbindung kann auch in der pharmazeutischen Industrie verwendet werden . Als Zwischenprodukt könnte es möglicherweise bei der Synthese verschiedener Medikamente und Arzneimittel verwendet werden.
Farbstoffbereich
Im Farbstoffbereich kann diese Verbindung als Zwischenprodukt verwendet werden . Es könnte möglicherweise zur Herstellung verschiedener Farbstoffe und Pigmente beitragen.
Reaktionen an der Benzylposition
Die Verbindung könnte möglicherweise an Reaktionen an der Benzylposition beteiligt sein . Diese Reaktionen sind für Syntheseprobleme sehr wichtig und könnten die radikalische Bromierung von Alkylbenzolen umfassen .
Zwischenprodukt für 4-Methylmethcathinon
Diese Verbindung kann auch als Zwischenprodukt für 4-Methylmethcathinon verwendet werden . 4-Methylmethcathinon ist ein synthetisches Stimulans der Amphetamin- und Cathinon-Klasse.
Wirkmechanismus
The mechanism of action of [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanolthyl-1H-1,2,3-triazol-4-ylmethanol is not fully understood. However, it is believed that the compound acts as a nucleophile, attacking electrophilic centers in the substrate molecules. This results in the formation of a covalent bond between the compound and the substrate molecule, leading to the desired reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanolthyl-1H-1,2,3-triazol-4-ylmethanol are not well-understood. However, it is believed that the compound may have some effects on the nervous system, as it has been shown to bind to certain receptors in the brain. It is also believed that the compound may have some effects on the cardiovascular system, as it has been shown to increase heart rate and blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
[1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanolthyl-1H-1,2,3-triazol-4-ylmethanol has several advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively stable and can be stored for long periods of time without significant degradation. Additionally, it has a low toxicity profile, making it safe to use in laboratory experiments. However, it is not soluble in water, making it difficult to use in aqueous solutions. Additionally, it can react with other compounds, leading to unwanted side reactions.
Zukünftige Richtungen
The potential future directions for [1-(4-bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanolthyl-1H-1,2,3-triazol-4-ylmethanol are numerous. One potential direction is its use as a reagent in the synthesis of other organic compounds. Additionally, it could be used in the development of new pharmaceuticals and agrochemicals. Furthermore, it could be used as a catalyst in the synthesis of other compounds, such as 1,2,3-triazoles. Finally, further research into its biochemical and physiological effects could lead to the development of new treatments for various diseases.
Eigenschaften
IUPAC Name |
[1-(4-bromo-2-methylphenyl)triazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O/c1-7-4-8(11)2-3-10(7)14-5-9(6-15)12-13-14/h2-5,15H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNCGWNYYXNCLDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



